![molecular formula C19H20BrFN2O2 B3458202 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(2-fluorobenzoyl)piperazine](/img/structure/B3458202.png)
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(2-fluorobenzoyl)piperazine
Overview
Description
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(2-fluorobenzoyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a bromomethoxyphenyl group and a fluorobenzoyl group. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(2-fluorobenzoyl)piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Fluorobenzoylation: The attachment of a fluorobenzoyl group to the piperazine ring.
Coupling Reaction: The final coupling of the bromomethoxyphenyl intermediate with the fluorobenzoyl-piperazine intermediate under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(2-fluorobenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the methoxyphenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
The compound 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(2-fluorobenzoyl)piperazine is a synthetic organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structural features contribute to its potential applications in drug development and therapeutic interventions.
Key Properties
- Molecular Formula: C16H18BrF2N
- Molecular Weight: 357.23 g/mol
- Solubility: Soluble in organic solvents like DMSO and ethanol, but less soluble in water.
Antidepressant Activity
Research has indicated that piperazine derivatives exhibit antidepressant-like effects. The specific compound has been evaluated for its potential to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in the treatment of depression .
Antipsychotic Properties
Studies have suggested that compounds similar to this compound may possess antipsychotic properties due to their ability to interact with dopamine receptors. This interaction is crucial for managing conditions such as schizophrenia .
Anti-cancer Activity
Preliminary studies have explored the cytotoxic effects of this compound against various cancer cell lines. The presence of halogen substituents (bromine and fluorine) enhances the lipophilicity and biological activity of the molecule, making it a candidate for further investigation in cancer therapeutics .
Neuroprotective Effects
Research has also pointed towards neuroprotective effects, where compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in neurodegenerative diseases such as Alzheimer's .
Table: Summary of Research Findings
Mechanism of Action
The mechanism by which 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(2-fluorobenzoyl)piperazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, leading to changes in cellular behavior.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(2-chlorobenzoyl)piperazine
- 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(2-methylbenzoyl)piperazine
- 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(2-nitrobenzoyl)piperazine
Uniqueness
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(2-fluorobenzoyl)piperazine is unique due to the presence of both bromomethoxyphenyl and fluorobenzoyl groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications and distinguishes it from other similar compounds.
Biological Activity
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(2-fluorobenzoyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C18H19BrFNO2
- Molecular Weight : 364.25 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly serotonin receptors. The piperazine moiety is known for its role in modulating neurotransmitter systems, which can influence mood, anxiety, and other physiological processes.
1. Serotonin Receptor Modulation
Research indicates that compounds containing piperazine structures often exhibit activity at serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes. These interactions can lead to various physiological effects, including anxiolytic and antidepressant properties.
2. Antidepressant Effects
In studies involving animal models of depression, compounds similar to this compound have shown significant antidepressant-like effects. For example, a study demonstrated that administration of a related piperazine compound resulted in increased locomotor activity and reduced immobility in forced swim tests, indicative of antidepressant activity .
3. Anxiolytic Properties
The anxiolytic effects have also been observed in behavioral assays. Compounds with similar structures have been shown to reduce anxiety-like behaviors in rodent models, suggesting that this compound may possess similar properties .
Data Table: Biological Activities
Case Study 1: Antidepressant Activity
In a controlled study, researchers evaluated the effects of a piperazine derivative on depressive symptoms in a rat model. The compound was administered over two weeks, and results showed a significant reduction in depressive-like behaviors compared to the control group.
Case Study 2: Anxiolytic Activity
Another study focused on the anxiolytic potential of similar compounds. The results indicated that treatment with the piperazine derivative led to decreased anxiety levels as measured by elevated plus-maze tests.
Properties
IUPAC Name |
[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrFN2O2/c1-25-18-7-6-15(20)12-14(18)13-22-8-10-23(11-9-22)19(24)16-4-2-3-5-17(16)21/h2-7,12H,8-11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDGURLYZBVAHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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